2,6-Difluoro-4-methylbenzoyl chloride
Overview
Description
2,6-Difluoro-4-methylbenzoyl chloride is an organic compound widely used in scientific research and laboratory experiments. It is a colorless, volatile, and flammable liquid with a strong odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluoro-4-methylbenzoyl chloride can be synthesized through various methods. One common method involves the reaction of 2,6-difluoro-4-methylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:
C8H6F2O2+SOCl2→C8H5ClF2O+SO2+HCl
This reaction requires careful control of temperature and reaction time to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-difluoro-4-methylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,6-difluoro-4-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base (e.g., sodium hydroxide).
Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl₃) are used to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 2,6-difluoro-4-methylbenzoic acid.
Friedel-Crafts Acylation: Aromatic compounds with the 2,6-difluoro-4-methylbenzoyl group.
Scientific Research Applications
2,6-Difluoro-4-methylbenzoyl chloride is a versatile reagent with numerous applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes.
Medicine: It is used in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-difluoro-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-methylbenzoyl chloride: Similar in structure but with a different position of the methyl group.
2,6-Difluorobenzoyl chloride: Lacks the methyl group, leading to different reactivity and applications.
4-Methylbenzoyl chloride: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
2,6-Difluoro-4-methylbenzoyl chloride is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct reactivity and properties. The fluorine atoms enhance the compound’s stability and reactivity, while the methyl group influences its steric and electronic properties.
Properties
IUPAC Name |
2,6-difluoro-4-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-2-5(10)7(8(9)12)6(11)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBAUHHSQCWIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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